7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt 7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt
Brand Name: Vulcanchem
CAS No.: 67906-55-2
VCID: VC18447279
InChI: InChI=1S/C17H15N3O7S2.2Na/c1-27-15-8-10(5-6-14(15)18)19-20-11-7-13-12(17(9-11)29(24,25)26)3-2-4-16(13)28(21,22)23;;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
SMILES:
Molecular Formula: C17H13N3Na2O7S2
Molecular Weight: 481.4 g/mol

7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt

CAS No.: 67906-55-2

Cat. No.: VC18447279

Molecular Formula: C17H13N3Na2O7S2

Molecular Weight: 481.4 g/mol

* For research use only. Not for human or veterinary use.

7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt - 67906-55-2

Specification

CAS No. 67906-55-2
Molecular Formula C17H13N3Na2O7S2
Molecular Weight 481.4 g/mol
IUPAC Name disodium;3-[(4-amino-3-methoxyphenyl)diazenyl]naphthalene-1,5-disulfonate
Standard InChI InChI=1S/C17H15N3O7S2.2Na/c1-27-15-8-10(5-6-14(15)18)19-20-11-7-13-12(17(9-11)29(24,25)26)3-2-4-16(13)28(21,22)23;;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
Standard InChI Key ABTAPMOIPJSVIW-UHFFFAOYSA-L
Canonical SMILES COC1=C(C=CC(=C1)N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])N.[Na+].[Na+]

Introduction

Chemical Structure and Composition

Molecular Architecture

The compound features a naphthalene core disubstituted with sulfonic acid groups at positions 1 and 5. An azo (-N=N-) bridge links the naphthalene system to a 4-amino-3-methoxyphenyl group (Fig. 1). The disodium salt form enhances water solubility, critical for industrial applications .

Table 1: Key Molecular Properties

PropertyValue/Description
IUPAC NameDisodium 3-[(4-amino-3-methoxyphenyl)diazenyl]naphthalene-1,5-disulfonate
Molecular FormulaC17H13N3Na2O7S2\text{C}_{17}\text{H}_{13}\text{N}_3\text{Na}_2\text{O}_7\text{S}_2
Molecular Weight481.4 g/mol
Canonical SMILESCOC1=C(C=CC(=C1)N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])N.[Na+].[Na+]
InChI KeyABTAPMOIPJSVIW-UHFFFAOYSA-L

Spectral Characterization

  • UV-Vis: Absorbs at λ<sub>max</sub> 480–520 nm due to the conjugated azo-chromophore .

  • NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.5 ppm, with methoxy (-OCH<sub>3</sub>) at δ 3.8 ppm .

Synthesis and Reaction Mechanisms

Synthetic Pathway

The synthesis involves two stages:

  • Diazotization: 4-Amino-3-methoxyaniline reacts with nitrous acid (HNO<sub>2</sub>) at 0–5°C to form a diazonium salt.

  • Azo Coupling: The diazonium salt couples with 1,5-naphthalenedisulfonic acid under alkaline conditions (pH 8–10) to yield the final product.

Table 2: Optimal Reaction Conditions

ParameterDiazotizationAzo Coupling
Temperature0–5°C20–25°C
pH1–2 (HCl)8–10 (NaOH)
Yield85–90%75–80%

Mechanistic Insights

The sulfonate groups facilitate electrostatic binding to cellulose fibers in textiles, while the methoxy group stabilizes the azo bond against photodegradation . Under acidic conditions, protonation of sulfonate groups reduces solubility, affecting dye uptake.

Physicochemical Properties

Solubility and Stability

  • Solubility: >100 g/L in water at 25°C; insoluble in nonpolar solvents .

  • Thermal Stability: Decomposes at 250°C without melting .

  • Photostability: Moderate resistance to UV light; degrades by 20% after 500 hours of exposure.

Ionic Behavior

The disulfonate groups (SO3\text{SO}_3^-) confer a net charge of -2, enabling interactions with cationic substrates. At pH > 6, deprotonation enhances solubility and dyeing efficiency .

Applications

Textile Industry

Widely used for cotton and wool dyeing due to high affinity for cellulose. Achieves color fastness ratings of 4–5 (ISO 105-C06) .

Biological Staining

Serves as a counterstain in histology, binding to cytoplasmic proteins at pH 2.5–3.5 .

Analytical Chemistry

Acts as a chelating agent for spectrophotometric detection of metal ions (e.g., Cu<sup>2+</sup>, detection limit 0.1 ppm) .

Comparative Analysis with Analogues

Table 3: Comparison with Related Azo Dyes

Compound (CAS)Molecular Weightλ<sub>max</sub> (nm)Application
67906-55-2 (This compound)481.4490Textiles, biology
68400-80-6 465.4470Paper dyeing
6505-96-0 651.6510Leather staining

Key differences include the presence of methoxy vs. methyl substituents and sulfonate group positioning, which influence solubility and binding kinetics .

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